![molecular formula C21H20ClN5 B2497832 N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-12-6](/img/structure/B2497832.png)
N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" belongs to the class of pyrazolo[3,4-d]pyrimidines, known for their diverse pharmacological activities. This research focuses on the synthesis, structural analysis, and properties of this compound without delving into its potential drug applications or dosage-related information.
Synthesis Analysis
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of suitable phenyl and chlorophenyl precursors with pyrazol-5-amine or similar amines. For instance, related compounds have been synthesized through condensation and cyclization reactions, offering a pathway that could be analogous for the target compound (Harden et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR spectroscopy, and X-ray crystallography. These compounds typically exhibit distinct structural motifs characteristic of their core pyrazolo[3,4-d]pyrimidine scaffold, which contributes to their biological activity and interaction with biological targets (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines engage in various chemical reactions, including nucleophilic substitutions and condensations, allowing for functional group modifications that impact their chemical properties. These reactions are pivotal for diversifying the chemical space of this class and tailoring their properties for specific applications (El-Essawy, 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility, melting points, and crystalline structures, are influenced by their molecular composition and substituents. These properties are essential for understanding their behavior in different environments and their formulation into potential products (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidines, such as reactivity, stability, and interactions with other molecules, are central to their potential applications. Studies focusing on their synthesis, modifications, and interactions provide valuable insights into their chemical behavior and potential as functional materials (Kaping, Helissey, & Vishwakarma, 2020).
Scientific Research Applications
Adenosine Receptor Affinity
N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its affinity to adenosine receptors. Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant A1 adenosine receptor affinity. Particularly, compounds with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position demonstrate enhanced activity. The most potent compound in this class showed an IC50 of 6.4 x 10(-6) M (F. Harden, R. Quinn, P. Scammells, 1991).
Antimicrobial and Anticancer Potential
These compounds have shown promise in antimicrobial and anticancer applications. Novel pyrazole derivatives with various moieties, including the pyrazolo[3,4-d]pyrimidin-4-amine structure, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this series exhibited higher anticancer activity than reference drugs like doxorubicin and also demonstrated good to excellent antimicrobial activity (H. Hafez, A. B. A. El-Gazzar, S. Al-Hussain, 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Studies have focused on synthesizing and characterizing various derivatives of pyrazolo[3,4-d]pyrimidine. These include the creation of compounds with different substituents and the examination of their molecular structures through methods like X-ray diffraction. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Jin Liu, Juan Zhao, Jiu fu Lu, 2020).
Antiviral Properties
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their antiviral properties. A series of synthesized derivatives showed promising in vitro antiviral activity against herpes simplex virus type-1, suggesting potential use in developing new antiviral treatments (A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, 2012).
Future Directions
The study of novel organic compounds like “N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is crucial for the development of new pharmaceuticals and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .
properties
IUPAC Name |
N-(4-butylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-2-3-5-15-8-10-17(11-9-15)26-20-19-13-25-27(21(19)24-14-23-20)18-7-4-6-16(22)12-18/h4,6-14H,2-3,5H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPUQSVWYIAONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.